molecular formula C12H18O2S2 B2707544 spiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylic acid CAS No. 956369-21-4

spiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylic acid

Cat. No.: B2707544
CAS No.: 956369-21-4
M. Wt: 258.39
InChI Key: OMGHXCXERDTAQC-UHFFFAOYSA-N
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Description

Spiro[bicyclo[331]nonane-9,2’-[1,3]dithiolane]-3-carboxylic acid is a complex organic compound characterized by a spirocyclic structure This compound features a bicyclo[331]nonane core with a dithiolane ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-3-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclo[3.3.1]nonane core. One common method involves the reaction between carvone and ethyl acetoacetate, followed by further functionalization to introduce the dithiolane ring and carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced techniques such as catalytic hydrogenation, selective oxidation, and controlled addition reactions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dithiolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to alcohols.

    Substitution: Formation of substituted dithiolane derivatives.

Scientific Research Applications

Spiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Spiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-3-carboxylic acid involves its interaction with specific molecular targets. The dithiolane ring can form strong interactions with metal ions, making it useful in catalysis. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-3-carboxylic acid is unique due to its specific arrangement of functional groups and rings, which imparts distinct chemical reactivity and potential applications. The presence of both a dithiolane ring and a carboxylic acid group makes it versatile for various chemical transformations and biological interactions.

Properties

IUPAC Name

spiro[1,3-dithiolane-2,9'-bicyclo[3.3.1]nonane]-3'-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2S2/c13-11(14)8-6-9-2-1-3-10(7-8)12(9)15-4-5-16-12/h8-10H,1-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGHXCXERDTAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)C23SCCS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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